1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one
Overview
Description
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C9H6BrF3O It is known for its unique structure, which includes a bromomethyl group attached to a phenyl ring and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylphenyl)-2,2,2-trifluoroethan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.
Scientific Research Applications
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and proteins, making it useful in biochemical studies.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one and its derivatives involves interactions with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The trifluoromethyl ketone group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
1-(4-Bromomethylphenyl)-2,2,2-trifluoroethan-1-one: Similar structure but with the bromomethyl group at the para position.
3-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one: A structurally related compound with potential antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromomethyl and trifluoromethyl ketone groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-6-2-1-3-7(4-6)8(14)9(11,12)13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBFZGACRBKRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C(F)(F)F)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233601 | |
Record name | 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370104-05-5 | |
Record name | 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370104-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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